P,P-Diphenyl-N-(trimethylsilyl)phosphinimidic fluoride
Description
P,P-Diphenyl-N-(trimethylsilyl)phosphinimidic fluoride: is a compound that belongs to the class of organophosphorus compounds It is characterized by the presence of a phosphorus-nitrogen double bond (phosphinimide) and a trimethylsilyl group attached to the nitrogen atom
Properties
CAS No. |
61701-85-7 |
|---|---|
Molecular Formula |
C15H19FNPSi |
Molecular Weight |
291.37 g/mol |
IUPAC Name |
fluoro-diphenyl-trimethylsilylimino-λ5-phosphane |
InChI |
InChI=1S/C15H19FNPSi/c1-19(2,3)17-18(16,14-10-6-4-7-11-14)15-12-8-5-9-13-15/h4-13H,1-3H3 |
InChI Key |
BNRSHQXFGPZXJQ-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)N=P(C1=CC=CC=C1)(C2=CC=CC=C2)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of P,P-Diphenyl-N-(trimethylsilyl)phosphinimidic fluoride typically involves the reaction of diphenylphosphine with trimethylsilyl chloride in the presence of a base such as sodium hydride. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions: P,P-Diphenyl-N-(trimethylsilyl)phosphinimidic fluoride undergoes various types of chemical reactions, including:
Substitution Reactions: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The phosphorus center can be oxidized to form phosphine oxides or other higher oxidation state compounds.
Reduction Reactions: The compound can be reduced to form phosphines or other lower oxidation state derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include halides, alkoxides, and amines. The reactions are typically carried out in polar solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF) at room temperature or slightly elevated temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under controlled conditions.
Major Products Formed:
Substitution Reactions: Products include various substituted phosphinimides.
Oxidation Reactions: Products include phosphine oxides and other oxidized derivatives.
Reduction Reactions: Products include phosphines and other reduced derivatives.
Scientific Research Applications
Chemistry: P,P-Diphenyl-N-(trimethylsilyl)phosphinimidic fluoride is used as a ligand in coordination chemistry to stabilize metal complexes. It is also employed in the synthesis of other organophosphorus compounds and as a reagent in various organic transformations .
Biology: In biological research, this compound is used as a probe to study enzyme mechanisms and as a precursor for the synthesis of biologically active molecules .
Medicine: Its unique structure allows for the design of molecules with specific biological activities .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, catalysts, and materials with advanced properties.
Mechanism of Action
The mechanism by which P,P-Diphenyl-N-(trimethylsilyl)phosphinimidic fluoride exerts its effects involves the interaction of the phosphorus-nitrogen double bond with various molecular targets. The compound can act as a ligand, forming complexes with metal ions and influencing their reactivity. Additionally, the trimethylsilyl group can enhance the stability and solubility of the compound, facilitating its use in various chemical reactions.
Comparison with Similar Compounds
- P,P-Diphenyl-N,N’-bis(trimethylsilyl)phosphinimidic amide
- P,P-Diphenyl-N,N’-bis(phenylethyl)phosphinimidic amide
- P,P-Diphenyl-N-(trimethylsilyl)phosphinimidic chloride
Uniqueness: P,P-Diphenyl-N-(trimethylsilyl)phosphinimidic fluoride is unique due to the presence of the fluoride group, which imparts distinct reactivity and properties compared to its analogs. The fluoride group can participate in specific interactions and reactions that are not possible with other substituents, making this compound valuable for specialized applications.
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